N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenylamine substituent at position 4, a methyl group at position 1, and a 4-phenylpiperazine moiety at position 4. This scaffold is notable for its structural complexity, combining a bicyclic heteroaromatic core with pharmacologically relevant substituents. The phenylpiperazine group enhances solubility and modulates receptor binding, while the 3-chlorophenyl group contributes to steric and electronic interactions with biological targets.
特性
分子式 |
C22H22ClN7 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7/c1-28-21-19(15-24-28)20(25-17-7-5-6-16(23)14-17)26-22(27-21)30-12-10-29(11-13-30)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
InChIキー |
FDLBPDJANFHPME-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
1-メチル-6-(4-フェニルピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン、N-(3-クロロフェニル)-の合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路には、次の段階が含まれます。
ピラゾロ[3,4-d]ピリミジンコアの形成: これは、3-アミノ-4-シアノ-2-チオフェンカルボキサミドなどの適切な出発物質を含む環化反応によって達成できます。
フェニルピペラジン部分の導入: この段階では、適切な条件下で、4-フェニルピペラジンを用いてピラゾロ[3,4-d]ピリミジンコアをアルキル化します。
クロロフェニル基の付加:
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー化学、反応条件の高スループットスクリーニング、反応効率を向上させる触媒の使用などの高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
1-メチル-6-(4-フェニルピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン、N-(3-クロロフェニル)-は、次のような様々なタイプの化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にクロロフェニル基で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: アミン、チオール、アルコールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応する酸化物を生成する可能性があり、一方、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、様々な置換誘導体の生成をもたらす可能性があります。
科学的研究の応用
Anti-inflammatory Applications
The pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Study: Inhibition of Cytokines
A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibition of cytokines such as TNF-alpha and IL-6. The compound was shown to reduce carrageenan-induced edema in animal models, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Research has revealed that N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess anticancer properties. Preliminary studies suggest that it inhibits tumor cell proliferation through modulation of signaling pathways related to cell growth and survival.
Case Study: Cell Proliferation Inhibition
In vitro studies on various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazolo[3,4-d]pyrimidine derivatives are known to exhibit antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
Research indicated that N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Data Summary Table
作用機序
類似の化合物との比較
類似の化合物
N-フェニル-2-(4-フェニルピペラジン-1-イル)アセトアミド誘導体: これらの化合物は構造的な類似性を共有し、抗けいれん活性について研究されています。
チエノ[3,2-d]ピリミジン誘導体: これらの化合物は、類似のコア構造を持ち、多様な生物活性を示します。
独自性
1-メチル-6-(4-フェニルピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン、N-(3-クロロフェニル)-は、ピラゾロ[3,4-d]ピリミジンコア、フェニルピペラジン部分、およびクロロフェニル基を含む構造的特徴の特定の組み合わせにより独自です。この組み合わせは、その独特の化学反応性と潜在的な治療用途に貢献しています。
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of compounds with diverse pharmacological profiles. Below is a comparative analysis of the target compound and its structural analogs:
Structural Modifications and Substituent Effects
Key Observations :
- Piperazine Modifications : Replacing 4-phenylpiperazine with 4-methylpiperazine (CAS 946289-20-9) reduces molecular weight and hydrophobicity, which could influence pharmacokinetics .
- Bioactivity : The benzylpiperazine analog (CAS 878063-77-5) shows direct antibacterial effects, whereas methylsulfonyl and vinylphenyl derivatives exhibit moderate activity, suggesting that bulky C6 substituents may enhance membrane penetration .
Physicochemical Properties
- Solubility : Piperazine-containing analogs (e.g., CAS 878063-77-5) exhibit improved aqueous solubility due to the basic nitrogen in piperazine .
- Thermal Stability : Methylsulfonyl derivatives (mp 225–227°C) demonstrate higher thermal stability than vinylphenyl analogs (mp 196–199°C), correlating with crystallinity .
生物活性
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including kinase inhibition.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is structurally similar to purines.
- A chlorophenyl group and a phenylpiperazine moiety that enhance its chemical properties and biological activities.
The molecular formula of this compound is .
Research indicates that N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily acts as a kinase inhibitor . It has shown significant activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit tumor cell growth by interfering with kinase activity. The following table summarizes the findings related to the biological activity of N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs:
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2 | 0.89 | Significant inhibition of cell proliferation |
| Analog 1 | CDK5 | 0.07 | Induces apoptosis in cancer cells |
| Analog 2 | GSK3β | 0.19 | Promotes cell cycle arrest |
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 0.89 µM. The mechanism involved the induction of apoptosis through CDK inhibition .
- Breast Cancer Models : Another study investigated its effects on MCF7 breast cancer cells, revealing that the compound could reduce cell viability significantly by interfering with the CDK signaling pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to target kinases. These studies suggest that the compound forms critical hydrogen bonds within the active sites of kinases, stabilizing the interaction and enhancing its inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology :
- Step 1 : Start with a pyrazolo[3,4-d]pyrimidin-4-amine core. Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution using a chloro-substituted aryl halide under Pd-catalyzed coupling conditions .
- Step 2 : Incorporate the 4-phenylpiperazine moiety through a Buchwald-Hartwig amination or SNAr reaction, ensuring temperature control (60–90°C) and inert atmosphere .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts like unsubstituted intermediates .
Q. How can researchers confirm the molecular structure of this compound?
- Techniques :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of substitutions (e.g., pyrazole vs. pyrimidine ring positions) .
- 2D NMR : Use - HSQC and HMBC to assign aromatic protons and verify connectivity of the piperazine and chlorophenyl groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] with <2 ppm error) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Approach :
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora kinases) using ADP-Glo™ assays .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .
Advanced Research Questions
Q. How can target engagement and mechanism of action be elucidated for this compound?
- Methods :
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates treated with the compound .
- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathway modulation (e.g., apoptosis, cell cycle) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes (e.g., kinase binding pockets) to guide structure-based optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in reported IC values for kinase inhibition.
- Root cause analysis : Verify assay conditions (ATP concentration, pH) and compound purity (e.g., trace solvents affecting activity) .
- Orthogonal validation : Repeat assays using alternative methods (e.g., radiometric kinase assays vs. fluorescence-based) .
- Structural analysis : Compare crystallographic data to confirm binding mode consistency .
Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-trifluoromethyl) impact SAR?
- Experimental Design :
- Synthesize analogs : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) substituents .
- SAR profiling : Test analogs in kinase inhibition assays and correlate activity with Hammett σ values or LogP measurements .
- Computational modeling : Perform DFT calculations to compare electronic effects and docking scores (e.g., Glide SP/XP) .
Methodological Challenges and Solutions
Q. What advanced techniques optimize reaction yields for scale-up synthesis?
- Solutions :
- Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer during piperazine coupling steps .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature) and reduce side reactions .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Q. How can metabolic stability be improved for in vivo applications?
- Approaches :
- Isotope labeling : Incorporate or at metabolically vulnerable sites (e.g., methyl groups) to block oxidative degradation .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS metabolite profiling .
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